N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O3S/c1-7-6-24-15-19-13(22)11(14(23)20(7)15)12(21)18-5-8-9(16)3-2-4-10(8)17/h2-4,6,22H,5H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDWRUFESBEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=C(C=CC=C3F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biological Activity
N-(2,6-difluorobenzyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C14H9F2N3O3S
- Molecular Weight : 337.3 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways involved in inflammation and microbial resistance. As a pyrimidine derivative, it is believed to exert anti-inflammatory effects by inhibiting the expression and activity of various inflammatory mediators. This inhibition may lead to a reduction in inflammation and associated symptoms.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound can significantly reduce inflammatory responses in vitro. The mechanism involves the suppression of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Table 1: Summary of Anti-inflammatory Studies
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that thiazolo-pyrimidine derivatives can inhibit bacterial growth effectively.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Mycobacterium smegmatis | 25 µg/mL |
Case Studies
- Study on Inflammation : A recent study investigated the effects of N-(2,6-difluorobenzyl)-7-hydroxy... on a murine model of acute inflammation. The results indicated a marked decrease in paw edema in treated groups compared to controls, supporting its potential as an anti-inflammatory agent.
- Antimicrobial Testing : Another study focused on testing the compound against resistant strains of bacteria. Results showed that it was effective against both Gram-positive and Gram-negative bacteria, with notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).
Comparison with Similar Compounds
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Structural features :
- Core similarity : Shares the thiazolo[3,2-a]pyrimidine scaffold but lacks the carboxamide group, instead having an ethyl carboxylate at C6 .
- Substituents : A 2,4,6-trimethoxybenzylidene group at C2 and a phenyl group at C3.
- Ring conformation : The pyrimidine ring adopts a flattened boat conformation with puckering parameters (deviation of 0.224 Å from the mean plane) .
- Crystal packing : Stabilized by bifurcated C–H···O hydrogen bonds forming chains along the c-axis .
Key differences :
2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Derivatives
Structural features :
Key differences :
Carboxamide Derivatives with Varied Benzyl Groups ()
Examples include:
- N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide: Features a pivalamide group, enhancing metabolic stability but reducing polarity .
Key differences :
- The 2,6-difluorobenzyl group in the target compound provides a balance of electronegativity and lipophilicity, whereas p-tolyl or cyclopropane substituents prioritize steric effects or metabolic resistance .
Structural and Functional Analysis
Table: Comparative Overview of Thiazolo-/Thiadiazolo-Pyrimidine Derivatives
Critical Insights
- Hydrogen bonding : The target compound’s hydroxy and carboxamide groups likely form stronger intermolecular bonds than esters or pivalamides, improving solubility and crystallinity .
- Substituent effects : Fluorine atoms in the 2,6-difluorobenzyl group enhance electronegativity and metabolic stability compared to methoxy or hydrocarbon substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
